1-(4-chlorophenyl)-5-methyl-1H-pyrazole-4-carbonyl chloride 1-(4-chlorophenyl)-5-methyl-1H-pyrazole-4-carbonyl chloride
Brand Name: Vulcanchem
CAS No.: 288252-38-0
VCID: VC2431675
InChI: InChI=1S/C11H8Cl2N2O/c1-7-10(11(13)16)6-14-15(7)9-4-2-8(12)3-5-9/h2-6H,1H3
SMILES: CC1=C(C=NN1C2=CC=C(C=C2)Cl)C(=O)Cl
Molecular Formula: C11H8Cl2N2O
Molecular Weight: 255.1 g/mol

1-(4-chlorophenyl)-5-methyl-1H-pyrazole-4-carbonyl chloride

CAS No.: 288252-38-0

Cat. No.: VC2431675

Molecular Formula: C11H8Cl2N2O

Molecular Weight: 255.1 g/mol

* For research use only. Not for human or veterinary use.

1-(4-chlorophenyl)-5-methyl-1H-pyrazole-4-carbonyl chloride - 288252-38-0

Specification

CAS No. 288252-38-0
Molecular Formula C11H8Cl2N2O
Molecular Weight 255.1 g/mol
IUPAC Name 1-(4-chlorophenyl)-5-methylpyrazole-4-carbonyl chloride
Standard InChI InChI=1S/C11H8Cl2N2O/c1-7-10(11(13)16)6-14-15(7)9-4-2-8(12)3-5-9/h2-6H,1H3
Standard InChI Key KUQHQFYKJPXTNB-UHFFFAOYSA-N
SMILES CC1=C(C=NN1C2=CC=C(C=C2)Cl)C(=O)Cl
Canonical SMILES CC1=C(C=NN1C2=CC=C(C=C2)Cl)C(=O)Cl

Introduction

Chemical Identity and Structure

1-(4-Chlorophenyl)-5-methyl-1H-pyrazole-4-carbonyl chloride consists of a pyrazole ring with a 4-chlorophenyl group attached at the 1-position, a methyl group at the 5-position, and a reactive carbonyl chloride functional group at the 4-position. This structural arrangement contributes to the compound's chemical behavior and potential applications in various synthetic pathways.

The compound is characterized by several unique identifiers, as detailed in Table 1.

Table 1. Chemical Identifiers of 1-(4-Chlorophenyl)-5-methyl-1H-pyrazole-4-carbonyl chloride

ParameterValue
CAS Number288252-38-0
Molecular FormulaC₁₁H₈Cl₂N₂O
Molecular Weight255.1 g/mol
IUPAC Name1-(4-chlorophenyl)-5-methylpyrazole-4-carbonyl chloride
Standard InChIInChI=1S/C11H8Cl2N2O/c1-7-10(11(13)16)6-14-15(7)9-4-2-8(12)3-5-9/h2-6H,1H3
Standard InChIKeyKUQHQFYK
SMILESCC1=C(C=NN1C2=CC=C(C=C2)Cl)C(=O)Cl

The structural arrangement of the molecule features a pyrazole ring with multiple substituents that impact its reactivity and potential applications in chemical synthesis workflows .

Physical and Chemical Properties

Physical Properties

1-(4-Chlorophenyl)-5-methyl-1H-pyrazole-4-carbonyl chloride presents as an off-white solid at room temperature with a melting point of approximately 115°C . The compound exhibits characteristic physical properties typical of aromatic heterocycles containing reactive functional groups.

Table 2. Physical Properties

PropertyDescription
Physical StateSolid
AppearanceOff-white
Melting Point115°C
SolubilityWater-reactive; soluble in common organic solvents
StabilityMoisture sensitive; water reactive

These physical properties significantly influence the handling requirements and applications of the compound in laboratory settings .

Chemical Reactivity

The carbonyl chloride functional group imparts significant reactivity to this compound, making it particularly useful for chemical transformations. This functional group readily undergoes nucleophilic substitution reactions to form various derivatives, including amides, esters, and other carbonyl compounds.

The compound demonstrates notable reactivity characteristics:

  • Water reactivity: Readily hydrolyzes in the presence of moisture, releasing hydrogen chloride

  • Acylation capability: Can transfer its acyl group to nucleophiles in synthetic procedures

  • Moisture sensitivity: Requires storage and handling under anhydrous conditions

  • Incompatibility with strong oxidizing agents and water

This reactivity profile makes the compound valuable in organic synthesis but also necessitates specific handling procedures to maintain its integrity and prevent undesired degradation .

Hazard TypeClassification
Skin Corrosion/IrritationCategory 1B
Serious Eye Damage/Eye IrritationCategory 1
Specific Target Organ Toxicity (Single Exposure)Category 3 (Respiratory system)
Signal WordDanger
Hazard StatementsCauses severe skin burns and eye damage; May cause respiratory irritation

The compound causes burns of eyes, skin, and mucous membranes, necessitating appropriate protective measures during handling .

Applications and Uses

1-(4-Chlorophenyl)-5-methyl-1H-pyrazole-4-carbonyl chloride serves primarily as an intermediate in chemical synthesis, particularly in research and development processes. Its reactive carbonyl chloride group makes it valuable for various transformations.

Synthetic Applications

The compound finds utility in several synthetic contexts:

  • Precursor for more complex molecules, particularly in the development of pharmaceuticals

  • Intermediate in the synthesis of agrochemicals

  • Building block for research compounds containing the pyrazole scaffold

  • Reagent for the formation of amides through reaction with amines

  • Component in the preparation of esters via reaction with alcohols

The reactive nature of the carbonyl chloride group allows for efficient derivatization, making this compound valuable in diverse synthetic pathways where acylation reactions are required.

SupplierProduct InformationPackaging OptionsPurity
Thermo Scientific/MaybridgeCatalog: CC00081CB, CC00081DA, CC00081DE250 mg, 1 g, 5 g97%
Fisher ScientificCatalog: 10091314250 mg, 1 g, 5 g97%
Cymit QuimicaREF: 54-OR22964VariableNot specified
Other Specialty SuppliersVarious catalog numbersVariable95-97%

Price ranges vary significantly between suppliers, with costs generally ranging from approximately $380-1,140 for quantities between 1-5 grams, reflecting the specialized nature of the compound .

Related Compounds and Structural Analogs

Several structural analogs of 1-(4-chlorophenyl)-5-methyl-1H-pyrazole-4-carbonyl chloride exist, with variations primarily in the aryl substituent at the 1-position of the pyrazole ring:

Table 5. Structural Analogs

CompoundCAS NumberMolecular FormulaMolecular Weight (g/mol)
1-(4-Fluorophenyl)-5-methyl-1H-pyrazole-4-carbonyl chloride423768-49-4C₁₁H₈ClFN₂O238.65
1-(4-Methoxyphenyl)-5-methyl-1H-pyrazole-4-carbonyl chloride306934-94-1C₁₃H₁₃ClN₂O₂250.68
4-Chloro-1-methyl-1H-pyrazole-5-carbonyl chloride157142-50-2C₅H₄Cl₂N₂O179.00
1-Ethyl-5-methyl-1H-pyrazole-4-carbonyl chloride1172423-27-6C₇H₉ClN₂O172.61

These related compounds share similar reactive characteristics due to the presence of the carbonyl chloride functional group, but demonstrate varying physical and chemical properties resulting from the different substituents .

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